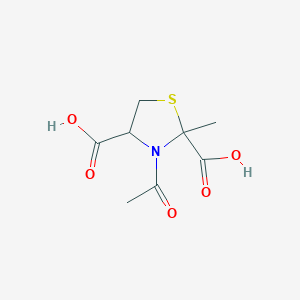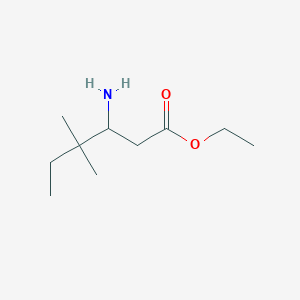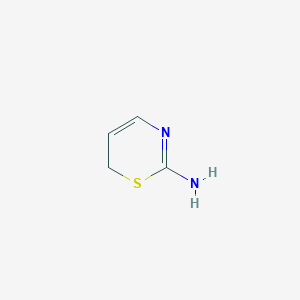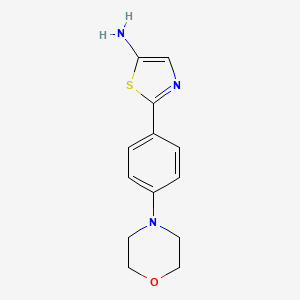
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-
Vue d'ensemble
Description
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atomsIt is particularly noted for its stability and prolonged-release properties, making it a valuable candidate for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- can be synthesized through the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid. The process involves the condensation of cysteine and ethyl pyruvate to form 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which is then acetylated using acetyl chloride . The reaction conditions vary depending on the desired stereoisomer, with the use of excess acetyl chloride and an organic amine leading to trans-isomers, while an equivalent amount of acetyl chloride with an inorganic base retains the original configuration .
Industrial Production Methods: Industrial production methods for 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- typically involve large-scale synthesis using similar acetylation processes. The choice of reagents and conditions is optimized to ensure high yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include various derivatives with modified functional groups. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential to inhibit melanin production, making it a candidate for skin-whitening agents . In medicine, its stability and prolonged-release properties make it suitable for drug delivery systems . Additionally, it has applications in the cosmetic industry due to its ability to suppress eumelanin production .
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- involves its interaction with molecular targets and pathways related to melanin biosynthesis. It inhibits the formation of dopachrome, a key intermediate in melanin production, by degrading in melanocytes . This inhibition is achieved through the acetylation of cysteine derivatives, which suppresses the formation of brown-black eumelanin .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include other thiazolidine derivatives such as 2-methylthiazolidine-2,4-dicarboxylic acid and its ethyl ester . These compounds share similar structural features and chemical properties.
Uniqueness: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is unique due to its stability and prolonged-release properties, which are not commonly found in other thiazolidine derivatives . Its ability to inhibit melanin production also sets it apart from similar compounds, making it a valuable candidate for cosmetic and medical applications .
Propriétés
Formule moléculaire |
C8H11NO5S |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
3-acetyl-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5S/c1-4(10)9-5(6(11)12)3-15-8(9,2)7(13)14/h5H,3H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
CMLMTPHQDNAMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CSC1(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)

![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)








